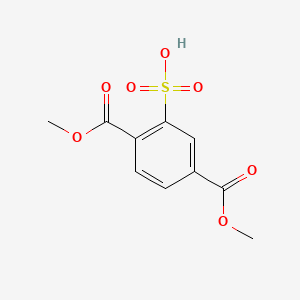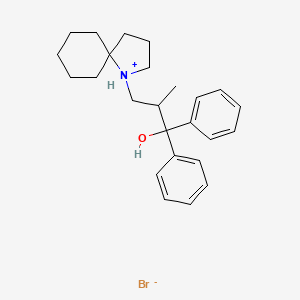
4-Propyl-1-(bis(2-chloroethyl)amino)-2-heptyn-4-ol hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Propyl-1-(bis(2-chloroethyl)amino)-2-heptyn-4-ol hydrochloride is a synthetic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a propyl group, a bis(2-chloroethyl)amino group, and a heptyn-4-ol moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Propyl-1-(bis(2-chloroethyl)amino)-2-heptyn-4-ol hydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Heptyn-4-ol Moiety: This can be achieved through the alkylation of a suitable alkyne precursor with a propyl halide under basic conditions.
Introduction of the Bis(2-chloroethyl)amino Group: This step involves the reaction of the heptyn-4-ol intermediate with bis(2-chloroethyl)amine in the presence of a suitable catalyst.
Formation of the Hydrochloride Salt: The final step involves the treatment of the free base with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
化学反应分析
Types of Reactions
4-Propyl-1-(bis(2-chloroethyl)amino)-2-heptyn-4-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde under appropriate conditions.
Reduction: The alkyne moiety can be reduced to an alkene or alkane using suitable reducing agents.
Substitution: The chloroethyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the alkyne can produce an alkane.
科学研究应用
4-Propyl-1-(bis(2-chloroethyl)amino)-2-heptyn-4-ol hydrochloride has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and molecular interactions.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its reactive functional groups.
作用机制
The mechanism by which 4-Propyl-1-(bis(2-chloroethyl)amino)-2-heptyn-4-ol hydrochloride exerts its effects involves its interaction with molecular targets such as enzymes, receptors, or DNA. The bis(2-chloroethyl)amino group can form covalent bonds with nucleophilic sites on biomolecules, leading to inhibition or modification of their function. This can result in various biological effects, including cytotoxicity, antimicrobial activity, or modulation of biochemical pathways.
相似化合物的比较
Similar Compounds
- 1-(Bis(2-chloroethyl)amino)-3-propyl-2-heptyn-4-ol hydrochloride
- 4-Propyl-1-(bis(2-chloroethyl)amino)-2-pentyn-4-ol hydrochloride
- 4-Propyl-1-(bis(2-chloroethyl)amino)-2-heptyn-3-ol hydrochloride
Uniqueness
4-Propyl-1-(bis(2-chloroethyl)amino)-2-heptyn-4-ol hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, potency, and selectivity, making it a valuable compound for various research and industrial applications.
属性
CAS 编号 |
73401-49-7 |
|---|---|
分子式 |
C14H26Cl3NO |
分子量 |
330.7 g/mol |
IUPAC 名称 |
bis(2-chloroethyl)-(4-hydroxy-4-propylhept-2-ynyl)azanium;chloride |
InChI |
InChI=1S/C14H25Cl2NO.ClH/c1-3-6-14(18,7-4-2)8-5-11-17(12-9-15)13-10-16;/h18H,3-4,6-7,9-13H2,1-2H3;1H |
InChI 键 |
BOCBRWXRHBYRCZ-UHFFFAOYSA-N |
规范 SMILES |
CCCC(CCC)(C#CC[NH+](CCCl)CCCl)O.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Pentafluoro[1,1'-oxybis[ethane]]phosphorus](/img/structure/B13753505.png)
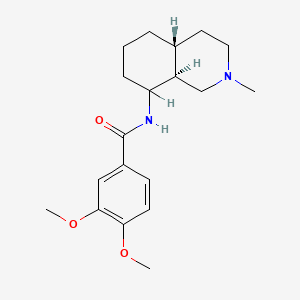
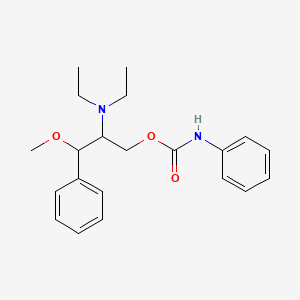

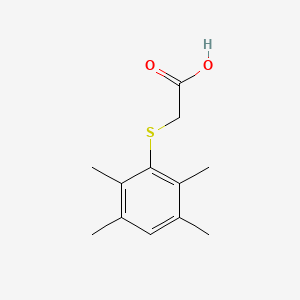
![2-[(2,4-Dinitrophenyl)selanyl]ethan-1-ol](/img/structure/B13753530.png)
![[(3,5-Dichlorophenyl)methylidene]propanedinitrile](/img/structure/B13753533.png)
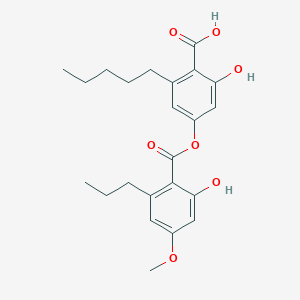

![1-[2-(2-Aminopropoxy)ethoxy]propan-2-amine](/img/structure/B13753542.png)
![2,8,10-Trioxa-5-azadodecanoic acid, 5-[3-(acetylamino)-4-[(5-nitro-2-thiazolyl)azo]phenyl]-9-oxo-, ethyl ester](/img/structure/B13753557.png)
